1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane 1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane
Brand Name: Vulcanchem
CAS No.: 71682-43-4
VCID: VC20131109
InChI: InChI=1S/C6H12GeNO3.H2O/c1-4-9-7-10-5-2-8(1)3-6-11-7;/h1-6H2;1H2
SMILES:
Molecular Formula: C6H14GeNO4
Molecular Weight: 236.81 g/mol

1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane

CAS No.: 71682-43-4

Cat. No.: VC20131109

Molecular Formula: C6H14GeNO4

Molecular Weight: 236.81 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane - 71682-43-4

Specification

CAS No. 71682-43-4
Molecular Formula C6H14GeNO4
Molecular Weight 236.81 g/mol
Standard InChI InChI=1S/C6H12GeNO3.H2O/c1-4-9-7-10-5-2-8(1)3-6-11-7;/h1-6H2;1H2
Standard InChI Key PZDNVHSGMANPAI-UHFFFAOYSA-N
Canonical SMILES C1CO[Ge]2OCCN1CCO2.O

Introduction

Nomenclature and Identification

Systematic and Common Names

The compound’s systematic name, 1-hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane, reflects its bicyclic structure, which comprises three oxygen atoms (trioxa), one nitrogen atom (aza), and a central germanium atom (germa). Common synonyms include 1-hydroxygermatrane and 1-germatranol, drawing parallels to silatranes—structurally analogous silicon-based compounds .

CAS Registry and Identifiers

  • CAS Registry Number: 71682-43-4

  • PubChem CID: 16684597

  • Wikidata QID: Q82982379

  • SMILES: C1CO[Ge]2OCCN1CCO2.O\text{C1CO[Ge]2OCCN1CCO2.O}

Molecular Structure and Geometry

Bicyclic Framework

The compound’s core consists of a bicyclo[3.3.3]undecane system, where germanium occupies the bridgehead position. The three oxygen atoms and one nitrogen atom form a heteroatomic cage, creating a rigid, three-dimensional structure. The hydroxyl group at the germanium center introduces potential hydrogen-bonding interactions .

Table 1: Structural Features

PropertyValueSource
Molecular FormulaC6H14GeNO4\text{C}_6\text{H}_{14}\text{GeNO}_4PubChem
Molecular Weight236.81 g/molPubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors5PubChem
Rotatable Bonds0PubChem

Comparative Analysis with Related Compounds

Germatranes share structural homology with silatranes (e.g., methylsilatrane, CAS 2288-13-3), where silicon replaces germanium . The germanium center in 1-hydroxygermatrane exhibits a coordination number of five, similar to silatranes, but with distinct electronic properties due to germanium’s larger atomic radius and lower electronegativity .

Synthesis and Reactivity

Synthetic Routes

While detailed synthetic protocols are scarce in publicly available literature, the parent compound (2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane, CID 16684367) likely serves as a precursor. Functionalization at the germanium center—such as bromination to form 1-(bromomethyl)germatrane (CID 16684626)—suggests potential for derivatization via nucleophilic substitution or oxidation reactions .

Reactivity Patterns

The hydroxyl group at the germanium center confers acidity, enabling deprotonation to form germanate anions. This reactivity mirrors silatranols, which are known to act as ligands in metal complexes. The rigid bicyclic structure may stabilize transition states in catalytic applications .

Physicochemical Properties

Hydrogen-Bonding Capacity

With one hydrogen bond donor and five acceptors, the compound can participate in extensive intermolecular interactions, influencing its solubility and crystallinity. The hydroxyl group’s acidity (pKa\text{p}K_a) remains uncharacterized but is critical for its behavior in protic solvents .

Spectral Characteristics

No experimental NMR or IR data are available in the cited sources. Computational predictions using tools like PubChem’s OEChem suite suggest distinct signals for the hydroxyl proton and heteroatomic framework .

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